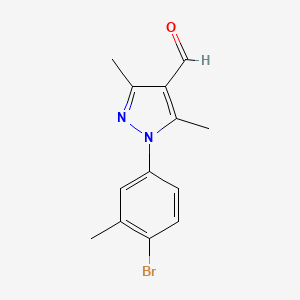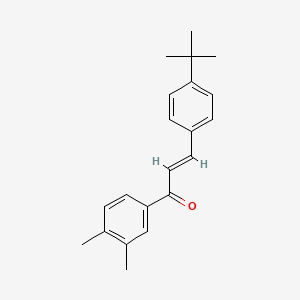
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, hereafter referred to as CMP, is an organic compound with a wide range of scientific and research applications. CMP is a compound with a unique molecular structure, consisting of two double bond conjugated rings. The compound has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. We will also list the possible future directions for CMP research.
科学的研究の応用
CMP has a variety of scientific and research applications. It has been studied extensively as a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. CMP has also been studied as a potential agent for the treatment of inflammation and as an anti-inflammatory agent. It has also been studied as a potential agent for the treatment of bacterial and fungal infections. Additionally, CMP has been studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The mechanism of action of CMP is not fully understood. However, it is believed that CMP acts by modulating the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, CMP has been shown to modulate the activity of various receptors, such as the serotonin receptor, the dopamine receptor, and the histamine receptor.
Biochemical and Physiological Effects
CMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, CMP has been shown to reduce inflammation, reduce oxidative stress, and modulate the activity of various receptors. Additionally, CMP has been shown to have anti-cancer effects and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
CMP has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be synthesized in high yields. Additionally, CMP is relatively stable and can be stored for long periods of time. However, CMP also has some limitations. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, CMP is not water-soluble and must be dissolved in organic solvents.
将来の方向性
There are a number of potential future directions for CMP research. CMP could be further studied as a potential therapeutic agent for the treatment of various diseases. Additionally, CMP could be studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, CMP could be studied as a potential agent for the treatment of inflammation and as an anti-inflammatory agent. CMP could also be studied as a potential agent for the treatment of bacterial and fungal infections. Finally, CMP could be studied as a potential agent for the prevention and treatment of cancer.
合成法
CMP can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-chlorophenol with 2-methoxyphenylacetylene in the presence of a palladium catalyst. This reaction yields CMP in high yields and is a relatively simple process. The reaction can also be carried out in the presence of other catalysts, such as copper, nickel, or cobalt, and in the presence of other solvents, such as acetic acid, dimethylformamide, or toluene.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRFVKFQCRHMN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)







![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)

